

X-ray crystallography of 4,6-Dineopentyl-1,3-dioxane derivatives

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Compound of Interest

Compound Name: 4,6-Dineopentyl-1,3-dioxane

Cat. No.: B15367415

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X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides unparalleled, high-resolution three-dimensional structural information of a molecule in its crystalline state. This technique is considered the gold standard for determining the precise arrangement of atoms, bond lengths, and bond angles.

Data Presentation: Crystallographic Data for a Substituted 1,3-Dioxane Analog

Since a crystal structure for **4,6-dineopentyl-1,3-dioxane** is unavailable, we present data for a related compound, 5-[4-(diethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, to exemplify the type of information obtained.

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	14.132(3)
b (Å)	8.234(2)
c (Å)	15.205(3)
α (°)	90
β (°)	114.12(3)
γ (°)	90
Volume (Å ³)	1613.9(6)
Z	4

Experimental Protocol: Single-Crystal X-ray Diffraction

- **Crystal Growth:** High-quality single crystals of the **4,6-dineopentyl-1,3-dioxane** derivative are grown. This is often the most challenging step and can be attempted by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. A variety of solvents should be screened.
- **Crystal Mounting:** A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.



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